(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Descripción

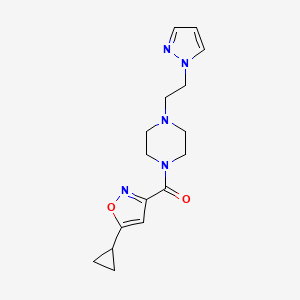

The compound "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone" is a heterocyclic small molecule featuring a piperazine core linked to a pyrazole moiety via an ethyl spacer and a 5-cyclopropyl-substituted isoxazole ketone. This structure integrates multiple pharmacophores:

- Piperazine: A six-membered ring with two nitrogen atoms, commonly used to enhance solubility and modulate pharmacokinetics.

- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in kinase inhibition and metabolic stability.

- Isoxazole: A five-membered heterocycle with oxygen and nitrogen, often employed to improve bioavailability and target engagement. The cyclopropyl group on the isoxazole may enhance steric hindrance and metabolic resistance, while the ketone linker facilitates covalent or non-covalent interactions with biological targets.

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c22-16(14-12-15(23-18-14)13-2-3-13)20-9-6-19(7-10-20)8-11-21-5-1-4-17-21/h1,4-5,12-13H,2-3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVQLRMEDSEWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)CCN4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H26N4O3

- Molecular Weight : 358.4 g/mol

- CAS Number : 1286710-94-8

Research indicates that pyrazole derivatives often interact with various biological targets, including receptors and enzymes. The specific compound is believed to exhibit activity through the following mechanisms:

- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, particularly in the central nervous system.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. For instance, studies have shown that related pyrazole compounds can induce apoptosis in breast cancer cells through caspase activation and modulation of p53 pathways .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, a related compound was found to significantly inhibit cell proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard chemotherapeutics like cisplatin . The mechanism involved includes:

- Induction of apoptosis via caspase pathways.

- Inhibition of NF-kB signaling.

- Promotion of autophagy through beclin-1 expression .

Neuropharmacological Effects

The compound's structural components suggest potential anxiolytic properties. Similar pyrazole derivatives have been shown to exert anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways .

Case Studies

Several case studies provide insight into the biological activity of pyrazole derivatives:

- Study on Anticancer Effects :

- Neuropharmacological Evaluation :

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Pyrazolo[4,3-e][1,2,4]triazine | Anticancer | Apoptosis induction via caspases |

| 2-(4-(1H-pyrazol-4-yl)methyl)piperazine | Anxiolytic | Benzodiazepine receptor modulation |

| This compound | Potential anticancer & neuropharmacological effects | Unknown; further research needed |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and synthetic features are compared below with analogous molecules from the literature.

Key Observations

Structural Diversity :

- The target compound uniquely combines isoxazole and cyclopropyl groups, distinguishing it from analogs like 7a/7b (thiophene-based) and w3/m5 (triazole-pyrimidine hybrids).

- Unlike w3/m5 , which feature triazole-pyrimidine cores for kinase targeting, the target compound’s pyrazole-isoxazole system may favor alternative binding modes (e.g., allosteric inhibition or protein-protein interaction modulation).

Synthetic Approaches: The target compound’s synthesis likely involves piperazine-ethyl-pyrazole intermediate coupling with 5-cyclopropylisoxazole-3-carboxylic acid (or derivative), analogous to w3/m5, where aminophenyl-piperazinone intermediates are coupled with pyrimidine-triazole precursors .

Functional Group Contributions: The cyclopropyl group on isoxazole may enhance metabolic stability compared to 7a/7b’s unsubstituted thiophene, which lacks steric protection.

Biological Implications :

- While w3/m5 are designed for kinase inhibition (e.g., EGFR or ALK), the target compound’s isoxazole-pyrazole system may align with cyclooxygenase (COX) or phosphodiesterase (PDE) inhibitors, though this requires experimental validation.

- The absence of electron-withdrawing groups (e.g., chloro in w3 ) on the target compound suggests a different electronic profile, possibly reducing cytotoxicity compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.